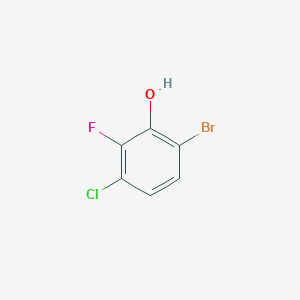

6-Bromo-3-chloro-2-fluorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-chloro-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUJWVZWKHKUEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-6-chloro-2-fluorophenol (CAS No. 943830-14-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety measures and in compliance with institutional and regulatory guidelines. The chemical name "6-Bromo-3-chloro-2-fluorophenol" as specified in the topic query did not yield a specific, well-documented CAS number. This guide focuses on the closely related, commercially available isomer, 3-Bromo-6-chloro-2-fluorophenol (CAS No. 943830-14-6) .

Introduction: The Strategic Importance of Polysubstituted Phenols

Polysubstituted halogenated phenols are a pivotal class of building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] The precise arrangement of different halogen atoms on a phenolic scaffold imparts unique physicochemical properties and offers a versatile platform for molecular elaboration. The subject of this guide, 3-Bromo-6-chloro-2-fluorophenol, is a prime example of such a strategic intermediate. Its trifunctional halogenation (Br, Cl, F) alongside a reactive hydroxyl group allows for orthogonal synthetic strategies, enabling chemists to selectively functionalize each position to construct complex molecular architectures.[1] The presence of fluorine, in particular, is of high interest in medicinal chemistry as it can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Core Properties

The key physicochemical properties of 3-Bromo-6-chloro-2-fluorophenol are summarized in the table below. This data is essential for reaction planning, purification, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 943830-14-6 | [2] |

| Molecular Formula | C₆H₃BrClFO | [2] |

| Molecular Weight | 225.44 g/mol | [2] |

| Appearance | Solid (form may vary) | [3] |

| Predicted Boiling Point | 211.6 ± 35.0 °C | [3] |

| Predicted pKa | 6.27 ± 0.15 | [3] |

| Predicted LogP | 2.947 | [3] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, with chemical shifts and coupling constants influenced by the surrounding halogen and hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the aromatic carbons. The carbon atoms attached to the halogens and the hydroxyl group will exhibit characteristic chemical shifts. For instance, the carbon bearing the fluorine atom will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, providing a clear diagnostic marker for the presence and electronic environment of the fluorine atom.[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The C-X (halogen) and C-O stretching vibrations, as well as aromatic C-H and C=C bands, will also be present in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion and fragment ions, which is a powerful tool for structural confirmation.

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted phenols like 3-Bromo-6-chloro-2-fluorophenol requires a strategic approach to control regioselectivity. A plausible synthetic route would involve the sequential halogenation of a suitable fluorophenol precursor.

Illustrative Synthetic Workflow

The following diagram outlines a general, logical pathway for the synthesis of 3-Bromo-6-chloro-2-fluorophenol, starting from 2-fluorophenol. This approach leverages the directing effects of the hydroxyl and existing halogen substituents.

Caption: General synthetic workflow for 3-Bromo-6-chloro-2-fluorophenol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methods for the halogenation of phenols. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, is crucial for maximizing yield and purity.

-

Chlorination of 2-Fluorophenol:

-

In a fume hood, dissolve 2-fluorophenol (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.0-1.1 eq) in the same solvent to the cooled solution. The hydroxyl group of the phenol is an activating, ortho-, para-director. The fluorine is a deactivating ortho-, para-director. The chlorine will preferentially add to the para position relative to the hydroxyl group, yielding 4-chloro-2-fluorophenol as the major product.

-

Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chlorinated intermediate.

-

-

Bromination of 4-Chloro-2-fluorophenol:

-

Dissolve the crude 4-chloro-2-fluorophenol from the previous step in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Add N-bromosuccinimide (NBS) (1.0-1.1 eq) to the solution. The addition of a catalytic amount of a strong acid (e.g., sulfuric acid) may be required to facilitate the electrophilic aromatic substitution. The hydroxyl group is the most activating group, and the position ortho to it (and meta to the chlorine) is sterically accessible and electronically favored for bromination.

-

Stir the reaction at room temperature until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

-

Purification:

-

The crude 3-Bromo-6-chloro-2-fluorophenol should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product from any isomeric byproducts or unreacted starting materials.[1]

-

Characterize the purified product by NMR, IR, and MS to confirm its identity and purity.

-

Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of 3-Bromo-6-chloro-2-fluorophenol makes it a valuable scaffold for the synthesis of complex molecules with potential biological activity. The differential reactivity of the C-Br, C-Cl, and C-F bonds, along with the phenolic hydroxyl group, allows for selective and sequential modifications.

Orthogonal Functionalization

The concept of orthogonal functionalization is key to the utility of this compound. The C-Br bond is generally more reactive in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the C-Cl bond. This allows for the selective introduction of aryl, alkyl, or amino groups at the 3-position. The hydroxyl group can be used as a handle for ether or ester formation, or as a directing group for further regioselective aromatic substitutions.

Caption: Orthogonal reactivity of 3-Bromo-6-chloro-2-fluorophenol.

Role as a Pharmaceutical Intermediate

While specific examples detailing the use of 3-Bromo-6-chloro-2-fluorophenol in marketed drugs are not prevalent in the public literature, its structural motifs are found in various biologically active compounds. Halogenated phenols are known precursors to a wide range of pharmaceuticals, including enzyme inhibitors and receptor modulators.[1] For example, related bromo- and chloro-substituted phenyl derivatives are integral components of MEK inhibitors used in oncology. The strategic placement of halogens can influence the conformation of the molecule and its interactions with the target protein.

Safety and Handling

As a halogenated phenol, 3-Bromo-6-chloro-2-fluorophenol requires careful handling due to its potential toxicity and corrosivity.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene are generally suitable), and safety goggles or a face shield.[4][5]

-

Engineering Controls: All handling of this compound, especially when in powdered form or when heated, should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The container should be tightly sealed.

-

First Aid:

-

Skin Contact: Phenols can be rapidly absorbed through the skin and can cause severe chemical burns, which may be initially painless due to local anesthetic effects.[4][6] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

3-Bromo-6-chloro-2-fluorophenol is a highly functionalized and versatile building block with significant potential in synthetic and medicinal chemistry. Its unique arrangement of three different halogens and a hydroxyl group on an aromatic ring provides a rich platform for the development of complex molecules through selective and orthogonal chemical transformations. A thorough understanding of its synthesis, reactivity, and safe handling is essential for harnessing its full potential in the pursuit of novel therapeutics and advanced materials.

References

-

Infoscience. (n.d.). The site-selective functionalization of halogen-bearing phenols: an exercise in diversity-oriented organometallic synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-BROMO-2-FLUOROPHENOL. Retrieved from [Link]

- Standard Operating Procedure. (n.d.). Phenol.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material. Retrieved from [Link]

-

Monash University. (2023, June). Phenol - OHS Information Sheet. Health Safety & Wellbeing. Retrieved from [Link]

-

Organic Syntheses. (n.d.). is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. Retrieved from [Link]

-

ResearchGate. (2024, August 4). (PDF) HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW). Retrieved from [Link]

-

National Institutes of Health. (2023, April 12). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo-. Retrieved from [Link]

- Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. (n.d.).

-

Princeton EHS. (n.d.). Phenol | Office of Environmental Health and Safety. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: Exploring the Versatility of 3-Bromo-6-chloro-2-fluoropyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-BROMOPHENOL. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- for the SAFE USE of PHENOL. (n.d.).

-

LookChem. (n.d.). 3-BROMO-6-CHLORO-2-FLUOROPHENOL. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-chlorophenol. National Institutes of Health. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. PMC. Retrieved from [Link]

-

Google Patents. (2016, March 15). (12) United States Patent. Retrieved from [Link]

-

National Institutes of Health. (2023, April 29). Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. PMC. Retrieved from [Link]

- Google Patents. (n.d.). CA2123242A1 - Derivatives of 3-fluorophenol, processes for preparing them, and the use of these compounds.

- Google Patents. (n.d.). US11813246B2 - Pharmaceutical composition.

- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.

- Google Patents. (n.d.). CN104276929A - Preparation method of 3-fluorophenol.

-

Chemical Science (RSC Publishing). (n.d.). Orthogonal functionalization of alternating polyesters: selective patterning of (AB)n sequences. Retrieved from [Link]

-

MDPI. (n.d.). Recent Developments in Polyphenol Applications on Human Health: A Review with Current Knowledge. Retrieved from [Link]

-

GSC Online Press. (2023, September 7). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved from [Link]

-

ScienceDirect. (2020, July 9). Polyphenols and their applications: An approach in food chemistry and innovation potential. Retrieved from [Link]

-

PubMed. (2022, April 19). Monolayer-Protected Gold Nanoparticles Functionalized with Halogen Bonding Capability: An Avenue for Molecular Detection Schemes. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 2,6-dichlorophenol (T1 and T2). Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,4,6-tribromo-. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromo-2-chlorothiophene - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

6-Bromo-3-chloro-2-fluorophenol molecular structure

An In-Depth Technical Guide to 3-Bromo-6-chloro-2-fluorophenol: Molecular Structure, Synthesis, and Applications

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 3-Bromo-6-chloro-2-fluorophenol, a polyhalogenated aromatic compound with significant potential in synthetic chemistry. The document delves into its molecular structure, physicochemical properties, and the strategic considerations for its synthesis. Furthermore, it explores the compound's reactivity, highlighting its utility as a versatile intermediate for the development of complex molecules in the pharmaceutical and agrochemical industries. Safety protocols and handling procedures are also discussed to ensure its responsible use in a research and development setting.

Introduction: The Significance of Polyhalogenated Phenols

Halogenated phenols are a class of organic compounds that have garnered considerable interest in the fields of medicinal chemistry and materials science.[1] The introduction of halogen atoms onto a phenol ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability.[2] These modifications are often leveraged in drug design to enhance binding affinity to biological targets and to fine-tune pharmacokinetic profiles.[3][4] Specifically, polyhalogenated phenols, such as 3-Bromo-6-chloro-2-fluorophenol, offer a unique scaffold with multiple reactive sites, enabling diverse chemical transformations.[5] The distinct electronegativity and size of bromine, chlorine, and fluorine atoms, combined with the directing effects of the hydroxyl group, create a nuanced reactivity profile that is highly valuable for the synthesis of novel compounds.[5]

Molecular Structure and Physicochemical Properties

The molecular structure of 3-Bromo-6-chloro-2-fluorophenol is characterized by a benzene ring substituted with a hydroxyl group and three different halogen atoms. The IUPAC name specifies the precise arrangement of these substituents, which dictates the molecule's chemical behavior.

Structural Elucidation

The structure of 3-Bromo-6-chloro-2-fluorophenol can be confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectral data for this exact compound is not publicly available, related compounds' data can provide expected spectral characteristics.[6]

Physicochemical Data

A summary of the key physicochemical properties of 3-Bromo-6-chloro-2-fluorophenol is presented in the table below. These values are computed and provide an estimation of the compound's characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClFO | [7] |

| Molecular Weight | 225.44 g/mol | [7] |

| Exact Mass | 223.90398 Da | [7] |

| XLogP3 | 3 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

| CAS Number | 943830-14-6 | [7] |

Synthesis of 3-Bromo-6-chloro-2-fluorophenol: A Strategic Approach

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway would involve the sequential halogenation of a suitable phenol precursor. The directing effects of the hydroxyl group and the existing halogens must be carefully considered at each step.

Caption: Retrosynthetic analysis for 3-Bromo-6-chloro-2-fluorophenol.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a hypothetical pathway based on known reactions for similar molecules.

-

Chlorination of 2-Fluorophenol:

-

Dissolve 2-fluorophenol in a suitable solvent (e.g., a chlorinated solvent like dichloromethane).

-

Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), at a controlled temperature (e.g., 0 °C to room temperature). The hydroxyl group is an activating ortho-, para-director. The fluorine at position 2 will direct ortho- and para- as well. The less sterically hindered position 6 is a likely site for chlorination.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction and perform an aqueous workup to isolate the crude 2-fluoro-6-chlorophenol.

-

Purify the product via column chromatography or distillation.

-

-

Bromination of 2-Fluoro-6-chlorophenol:

-

Dissolve the purified 2-fluoro-6-chlorophenol in a suitable solvent.

-

Introduce a brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a catalyst if necessary. The hydroxyl group will direct ortho- and para-. The chlorine at position 6 will direct ortho- and para-. The fluorine at position 2 will also direct ortho- and para-. The most activated and sterically accessible position for bromination would be position 3.

-

Control the reaction temperature to ensure selectivity.

-

Monitor the reaction until the starting material is consumed.

-

Work up the reaction mixture to isolate the crude 3-Bromo-6-chloro-2-fluorophenol.

-

Purify the final product using techniques such as recrystallization or column chromatography.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. benchchem.com [benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. echemi.com [echemi.com]

- 8. CN1301949C - Prepn process of 2-fluoro-6-chlorophenol - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

6-Bromo-3-chloro-2-fluorophenol chemical properties

An In-Depth Technical Guide to 6-Bromo-3-chloro-2-fluorophenol: Properties, Synthesis, and Applications

Abstract

This compound is a polyhalogenated aromatic compound that serves as a highly functionalized and versatile intermediate in synthetic chemistry. The unique arrangement of three different halogen atoms (fluorine, chlorine, and bromine) alongside a reactive phenolic hydroxyl group on a benzene ring offers opportunities for selective, orthogonal chemical modifications. This guide provides a comprehensive technical overview of its chemical and physical properties, discusses plausible synthetic strategies and characteristic spectral signatures, and explores its reactivity and potential applications in drug discovery, agrochemicals, and materials science. Safety and handling protocols are also detailed to ensure its proper use in a research setting.

Introduction: The Significance of Polysubstituted Halophenols

Substituted phenols are foundational molecules in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and polymers.[1] The strategic placement of halogen atoms on the phenolic ring can profoundly influence a molecule's physicochemical properties and biological activity.[2] Fluorine, in particular, is often incorporated to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3]

This compound belongs to this critical class of polysubstituted phenols. Its structure is notable for several reasons:

-

High Degree of Substitution: The presence of four substituents creates a sterically and electronically distinct chemical environment.

-

Orthogonal Reactivity: The three different halogens—fluorine, chlorine, and bromine—exhibit distinct reactivities, particularly in metal-catalyzed cross-coupling reactions. This allows for sequential and site-selective functionalization, making it a valuable building block for complex molecular architectures.[2]

-

Reactive Phenolic Core: The hydroxyl group serves as a key handle for derivatization through etherification, esterification, and other transformations.[2]

This guide aims to serve as a technical resource for researchers and developers, consolidating the known properties and outlining the synthetic potential of this unique chemical intermediate.

Physicochemical Properties

The precise physicochemical properties of this compound are not extensively documented in publicly available literature. However, we can infer its characteristics by comparing them with its isomers. The substitution pattern significantly impacts properties like melting point, boiling point, and lipophilicity (XLogP3).

| Property | 6-Bromo-2-chloro-3-fluorophenol | 3-Bromo-6-chloro-2-fluorophenol | 5-Bromo-3-chloro-2-fluorophenol |

| Molecular Formula | C₆H₃BrClFO | C₆H₃BrClFO | C₆H₃BrClFO |

| Molecular Weight | 225.44 g/mol [4] | 225.44 g/mol [2][5] | 225.44 g/mol [6] |

| CAS Number | 1805518-71-1[4] | 943830-14-6[2][5] | 1305322-97-7[6] |

| XLogP3 | Not Available | 3.0[5] | Not Available |

| Hydrogen Bond Donor | 1[4] | 1[5] | 1[6] |

| Hydrogen Bond Acceptor | Not Available | 2[5] | Not Available |

The interplay of inductive electron withdrawal by the halogens and the resonance donation from the hydroxyl group governs the compound's acidity (pKa) and nucleophilicity.[2] The presence of three bulky halogen atoms also imparts significant steric hindrance around the ring.

Synthesis and Purification

The synthesis of polysubstituted phenols with complete regiochemical control is a persistent challenge in organic chemistry.[1] While a specific, validated synthesis for this compound is not detailed in the surveyed literature, its preparation would likely involve a multi-step pathway requiring precise control over substituent introduction.[2]

Plausible Synthetic Strategies

-

Sequential Electrophilic Halogenation: A common approach would be to start with a less substituted precursor, such as 2-fluorophenol or 3-chlorophenol, and introduce the remaining halogens sequentially. However, achieving the desired 2,3,6-substitution pattern is challenging due to the complex interplay of the ortho-, para-, and meta-directing effects of the existing substituents.[7]

-

Functional Group Interconversion: An alternative route could involve starting with a pre-functionalized benzene ring, such as a bromo-chloro-fluoro-aniline, and converting the amino group into a hydroxyl group via a diazotization-hydrolysis sequence. This strategy is used for the synthesis of related compounds like 3-fluorophenol from 3-fluoroaniline.[8]

-

Modern Cycloaddition/Ring-Opening Methods: Advanced synthetic methods that build the aromatic ring from acyclic precursors can provide superior regiochemical control, circumventing the limitations of classical electrophilic aromatic substitution.[1][7]

Below is a conceptual workflow illustrating a generalized approach to synthesizing a polysubstituted phenol.

Caption: Generalized workflow for polysubstituted phenol synthesis.

Experimental Protocol: General Procedure for Electrophilic Bromination of a Phenol

This protocol is a generalized representation and must be adapted and optimized for the specific substrate and desired regioselectivity.

-

Dissolution: Dissolve the starting phenol (1.0 eq.) in a suitable solvent (e.g., dichloromethane, acetic acid, or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) and cool the mixture to the desired temperature (typically 0 °C to room temperature) using an ice bath.

-

Reagent Addition: Slowly add the brominating agent (e.g., N-Bromosuccinimide (NBS) or liquid bromine, 1.0-1.2 eq.) dropwise to the stirred solution. The choice of brominating agent and solvent can significantly influence the reaction's outcome and regioselectivity.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine, followed by water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Washing and Drying: Wash the combined organic layers sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel or by recrystallization to yield the pure brominated phenol.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum would show two signals in the aromatic region (typically 6.5-7.5 ppm), corresponding to the two protons on the ring. Each signal would appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom (³JHH and ⁴JHF).

-

¹³C NMR: Six distinct signals are expected for the aromatic carbons. The carbon directly attached to fluorine (C2) would show a large one-bond coupling constant (¹JCF), while other carbons would exhibit smaller two- or three-bond couplings. The chemical shifts would be influenced by the electronegativity and position of each substituent.

-

¹⁹F NMR: A single resonance is expected, likely appearing as a doublet due to coupling with the adjacent proton (⁴JHF).

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

-

A broad O-H stretching band around 3200-3600 cm⁻¹.

-

C-O stretching absorption near 1200 cm⁻¹.

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

Strong C-F, C-Cl, and C-Br stretching vibrations in the fingerprint region (typically below 1200 cm⁻¹). IR spectra of related compounds like 3-chlorophenol and 3-fluorophenol can provide a reference for band positions.[9][10][11]

-

-

Mass Spectrometry (MS): The mass spectrum would be highly characteristic due to the isotopic abundances of bromine and chlorine. The molecular ion (M⁺) peak would be accompanied by M+2 and M+4 peaks, creating a distinctive pattern that confirms the presence of one bromine and one chlorine atom.

Reactivity and Synthetic Utility

The primary value of this compound lies in its potential for selective chemical transformations at multiple sites.

Caption: Reactivity sites of this compound.

-

Reactions at the Hydroxyl Group: The phenolic proton is acidic and can be readily deprotonated with a base (e.g., NaH, K₂CO₃) to form a phenoxide. This powerful nucleophile can then undergo Williamson ether synthesis or acylation to install a wide variety of functional groups.[2]

-

Orthogonal Cross-Coupling: The different carbon-halogen bond strengths (C-Br < C-Cl << C-F) are the key to its synthetic utility. Under carefully controlled palladium-catalyzed conditions, the C-Br bond can be selectively functionalized via Suzuki, Heck, or Buchwald-Hartwig reactions while leaving the C-Cl and C-F bonds intact. Subsequent, more forcing conditions can then be used to react the C-Cl position, providing a stepwise route to complex, multi-substituted aromatic compounds.[2]

Safety and Handling

Polyhalogenated phenols require careful handling due to their potential toxicity. While specific toxicological data for this compound is sparse, data from its isomers and related compounds indicate that it should be treated as a hazardous substance.

GHS Hazard Classification (Based on Isomer Data)

| Hazard Statement | Description | Reference |

| H302 | Harmful if swallowed | [4][12] |

| H315 | Causes skin irritation | [4][6] |

| H319 | Causes serious eye irritation | [4][6] |

| H335 | May cause respiratory irritation | [4][6] |

Recommended Handling Protocol

-

Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[13][14]

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid generating dust. Do not eat, drink, or smoke in the work area.[13][14] Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16]

-

Spill & Disposal: In case of a spill, collect the material using an absorbent, non-combustible material and place it in a sealed container for disposal.[17] Dispose of waste in accordance with local, state, and federal regulations.[16]

Applications and Future Outlook

The primary application of this compound is as a versatile building block in organic synthesis. Its unique halogenation pattern makes it an attractive starting material for industries where fine-tuning molecular properties is paramount.

-

Pharmaceuticals: The scaffold can be elaborated into complex molecules for drug discovery. Halogenated phenols are key components in a wide range of active pharmaceutical ingredients (APIs).[18] For instance, related bromochlorophenols have been used to synthesize inhibitors of signaling pathways like PD-1/PD-L1.[19]

-

Agrochemicals: The bromo-chloro-phenol substructure is important for generating molecules with fungicidal and pesticidal properties.[2] This compound provides a starting point for creating new, highly effective crop protection agents.

-

Materials Science: Halogenated aromatic compounds can be used as monomers for specialty polymers or as additives to impart properties such as flame retardancy or modified electronic characteristics.[2]

References

- Staudt, M., Sølling, T., & Bunch, L. (2021). A New Meta in meta-Halophenol Synthesis. Synthesis of Polysubstituted meta-Halophenols by Anion-Accelerated 2π-Electrocyclic Ring Opening. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRupsanq2bZCbo7nOs5fb0hgRf_CnUF8K5nVe_beEXtiaZRT4SA00WAKC4wyQ1MneAOMQbZubOr17aCmGw-wcwNsuvbCKNtKVauNVZQ5jbhmLvHxg078W-H2Y23UnEr7ZyBTPnf2Dgwrjhx1BAEf4LeIh2s6Ch8s7eCm5GN951nLARIpYTuUaM8MrZ

- Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFio4JK4WPfubMuZ3U9_mm8mqanFzAjlrDxqvR_aC99udJaVs8khlBM3-VTxfM5ZpAntgAe9BahjvyS1vrmWOqVALJ8T6N57aHoIvcAMfzLDoHM7TvELxUlLwadtNynsAIsmFo_Bm7E57iwkFdqxYh71uAYSrmPafSBNDDYcmloB-VWqJUWWUOTSFiMM3TN5rZ3JxntVCwoUPtUT6zC7YHEOA==

- ResearchGate. The synthesis of substituted phenols, anilines, nitroarenes, and haloarenes from arylboronic acids. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCp7oGqtd4giKfPdRNfkGWTGFkxuRrsiTwaVRYPZAnJ-xechGWGQvvXdHtGyiBhUsleI5qEgf-QUkT3pxCMzKMSGgWvGXHy5SEvh8aIUjS5x80EI1qksB3KAKEZOPsmuuAqqyPsl-TXSfl1Ot8N26nvZP_stkPf9GMcO4v4O3xKPBwQrYzLtGEatttu11MxHFKQAZ1cVZHWpqgbQ9eVRzckU3gDnBSKHovrMa8MEg3LyJEfAoGkaqeoEfPCw==

- Sigma-Aldrich. (2024). SAFETY DATA SHEET. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkDf9Fa-Kr9h3eJTDiZpo_vnw7BXUrbJOu59n3-VeRKEw3br36DXyG9ff2M37FhY2bQ47u5U3idNir5bfKxmDHSG8XRRANpatnLAgbNQFhpcfbVD31T5tgEWsrANeKK7PjU5PN_gMmuM9F

- Benchchem. The Role of Substituted Phenols in Pharmaceutical Synthesis: A Focus on 2-Methoxy-3,4,5-trimethylphenol and Analogs. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEDdLtKaD2-Gjs8_pbFcRGy1bLtkJcsBskFu-HIBwqlHYUOYa8Yeeb0f3LT_jvZ3hBHzvU-lA7WXh5XbWwOe_Rm2skOvsSfiyxtFFs7YT1q134mRUwez0TEdB8cizaYkVTWbmrC9ePk2qHSjpYl8x51KMJVOV4ACMqwz9BIQXdw_Rj9zgB98ugv-F0gVcI5mlYGAaSxAM2GlsuumbRC2z5-C1wSPhUq3_27XSiu8YkGneoT8UZC_Az5eNyzRQ_EBDs6kveQpMzt0waEZqEieDp

- Achmem. 6-Bromo-2-chloro-3-fluorophenol. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjBSmsgmvhbW3phaguq35atjpaGW-CF21eWVssWZNsEQ3iGrPMowQ85pBFLRmH4Dk2eBIJWyzq31XQzuybXGH5dFUIaa20C2OeAai8TeXHVwQPPPZBw-B6c4WZB6lvRgHih9SQgQ==

- Benchchem. 3-Bromo-6-chloro-2-fluorophenol | 943830-14-6. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLgnRuUxAGwamY9fiXa8wuVhpp3Al-j04-gM9kQFz9dWPscRErD9CoabnoPfoGJ4XQC1IxyuJovtDdr-JLMmy_Eu1qBPqMgkLemLPms19iSWd7rNrZgLGbidTPIJY0M70dfUDs_A==

- CymitQuimica. (2023). 3-Bromo-2-chloro-6-fluorophenol. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmZLP2aLGSEye9AUl_BcdIRoWg-DooxfZ9wjJZp6YlQ_mcJh1obdsY1ei1UmadNJSJYDZoG29BINs0Id5oa_vzuQNr_DDO5dHYReq04EyViLIRHEb7gPLwLjCPhAWcu0xY2YDqbevaamhj7H6d3p-hifKGWGO8lih7t-Q=

- Fisher Scientific. SAFETY DATA SHEET. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMA_ApVJW91PRzKxs2FpOsAQ-4_QtpHCbzfuf9ATmbHkRuG5GDLgAxrATmNXVMqkUPzrSwJHiOPUDSheNny0KkWZNO1lpa_MmxZXdHY29Wn2LVp-4GCbsEB4WE2NFhbcwoUbtC_NNUztzgcJ-wykmGOw2AuIlTq7o6I6h3aZbPLGd6PaMRLpqrYHNvU7bPGZvf

- ECHEMI. 3-BROMO-6-CHLORO-2-FLUOROPHENOL Formula | 943830-14-6. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-9PCsLu735XxhlEtOf2Q-X3fKtbDkNEo0puImMe19lSgW7Fp1Q9ciozebO-0-MVpB9-6E6y5bS2w4SN2z3ji900nnrC9LdyrBYYLRPqsO7Ep6lcH1e8tRYCBUuPDICBB8l1sLBjwUNdntEDvr7IegAD8-DUYUdMEFuTegym8OefqOAV-T_2GjvblwVNPN

- Sigma-Aldrich. (2025). SAFETY DATA SHEET. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuBFcBFB4-FGETaDb3hkBiLdQEuaYCfyJ5dbWETR_E8ne-kvcnsfAs0zxI7j-4CsXffeutJktrdi-LkC54lYaFyDVgZm8iDvuNqEobBhwxpBNJwfGeUMdl2qr08aHr5PqyA2S33a8SWJHb

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoQ3AgIZFNUtEW64pqbHXKsDJPcN2En1eBmznU4bwGPZMLA1nyHNbTIth6spD5QCvLxkZBxOVcvJ2mk-XkTwS4k3fkAq95ly-RIT3UmtcZOLtRLvIak5Fi5LBhKbUPxm3cpUeBG-fGzDpk8J7z3Y3Rwg-NtMtJuHFDrao-vYMORTjRqbZ9q3Y2RpLapucqVXfJg2_eCwAPL8ZGuiW-AthDGG_dsrNgyg1k84PakeJ0PsKawn7BZndOacEw0VCUBSLx0S3Pk00KMGOjC5QC

- PubChem. 5-Bromo-3-chloro-2-fluorophenol | C6H3BrClFO | CID 54759056. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUM05uZEgkBJIc9i4gAbBd2o2ZcVS964oL5shywnhk1S9Jh9XrEAd6cPFQ9eUqqfn-VmKdvG9j8_zu1Jx5AOuHn9tav4AO_k-ALCsXZKxSKqY0zu3dl-lc_0VQgWMcHQPQSTtWaG8h8cs-ty2JKi734Yd8d3s3elDLmjTBF8EWagWLhgY=

- Guidechem. What are the applications of 3-BROMO-2-CHLOROPHENOL?. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1YL3ualUeL1lltHYIFstJRVAJXpDKD1VnB2O8SwDN1LURylzPIbVbV0U3YtOPtwzd_4zzY377eKmCtbgM5gMKXeEuXkWJesBFtOPxDELBnwespHUBDJWTsWB-0yUZDfn040yXh0Z_PumJdCvoRKsxZacNaGVcgU8Xg-gEj0gDmpG3lQigEARpRtQ=

- Google Patents. (1960). Process for making fluorophenols. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrGGWnEn-QfXx0E_iE4m11kkV-uomYrfP3wTQpd-tkFMu-CC6M7Gz1uaMHg_HKvBf9awe1nkR-i4kTkA4HCxvVf68wQUNQWXYuSy6N7rv8f_rSu_1jqc2kuMZ46oK6PYJGnN7G_oWMpMfk

- NIH. (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgOEyPKlHnd3Ukk4V5Tpl2RrPpN3a10WbA35g3wI1WtvnHXwuRwTpnu9SJYFUMIsAM9Y57YC5vmy0zGvpwxGC_XnU3lXk-nROw4RSfXbXBrin5PlDbSoNqj9cnOiZNX9JN6V5Ed7JUuM3Uk38=

- PubChem. 6-Bromo-2-chloro-3-methylphenol | C7H6BrClO | CID 53217010. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW1Bgy-GpjUyGj_NVHZjJqTZDc82fyLCYLg8lJJxx0QDY6BZGj7HU-hLdd0Nd8rLldWtnU1l38XuaqzZoLDp8SfubEDVFLa-7IUnqzip-uBdr0hOcAbmoAa3pFwjLU35gEq5z0IDkppxnUovk5rl_tlJY7jkKBU1tUnDxeqcSAmHf9znI=

- Sigma-Aldrich. 4-Bromo-2-fluorophenol 98 | 2105-94-4. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa-Z8Hnesinviu3gTjvwJg7B3UIdnHYulhQXS61poox4sKZjv28udt2eU0xInTj8zEE5uMd_b23wHsWOnzgow69O5ukitnK303I-IucgYQf0eDIO36JZcJ3_Z77iwjrN8UZWJbefmqdgQGmDwqGZo8fKJAbg==

- ACS Publications. (1953). Aromatic Fluorine Compounds. II. Synthesis of p-Fluorophenol by the Selective Hydrolysis of p-Bromofluorobenzene. The Journal of Organic Chemistry. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCG5FaW-9ccRTIOFCOCO2D7NK5ktwKbEe2lm9yQkWl7M8bTztBJK7iB7dx0nlVG3YokvRcRfFTgBdodrjs-luf98aFo6jvB9zMt4uWdsVu9kcGko-VOS7zcJzAw3AyD-AHdkbD1ZYb

- RSC Publishing. (2020). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUuiuV6-0yi1BwOHNreGnCL7eFtSVrozdZQuOfq0I11tkW_n7XHb9l-hw7Iisxdj6GH2mumtBMbySiyzKtC-y8xpelADBUBpGL1A0xrgriHivBAz00ZiKyPi8HFrD6

- NIST WebBook. Phenol, 3-chloro-. Available at: https://vertexaisearch.cloud.google.

- ChemicalBook. 3-Fluorophenol(372-20-3) IR Spectrum. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6taRU1KkA4pDJDwTe_GFF5EU96rffQ4VoGpMgrZDnQb2LWawbj6JeowKJ6Wyd9iC2t7jx6UucUH6hH0o_U9qFVPYPGO7_bP56528ecXqzSbh2jdKloGnDufauh_piiqNm3GIcY7yUAFxfq5rd8rtO2rKR

- Google Patents. (2011). Production process for 3-fluorophenol. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVB602P0r9IJkHIiBzD7IVA5EnY6pcrIZtilMx_WUQm-QCqLMnvNhLaRdMtAVcsl-HP5vRNPzdfE4vFHaIzF0d5eVxi2pZ9UhE4_ttctV1GT3mcytrvSfA2qhdTPMjYkTW9koLa64zMicYNT0=

Sources

- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 2. benchchem.com [benchchem.com]

- 3. Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. achmem.com [achmem.com]

- 5. echemi.com [echemi.com]

- 6. 5-Bromo-3-chloro-2-fluorophenol | C6H3BrClFO | CID 54759056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. CN102260143A - Production process for 3-fluorophenol - Google Patents [patents.google.com]

- 9. Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Phenol, 3-chloro- [webbook.nist.gov]

- 11. 3-Fluorophenol(372-20-3) IR Spectrum [m.chemicalbook.com]

- 12. 6-Bromo-2-chloro-3-methylphenol | C7H6BrClO | CID 53217010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Page loading... [guidechem.com]

6-Bromo-3-chloro-2-fluorophenol synthesis pathway

An In-Depth Technical Guide to the Synthesis of 6-Bromo-3-chloro-2-fluorophenol

Introduction

Polysubstituted halogenated phenols are critical structural motifs and versatile building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical, agrochemical, and materials science sectors.[1] The unique substitution pattern of this compound, featuring three distinct halogen atoms on a phenol ring, offers a scaffold with significant potential for creating novel compounds with tailored biological or material properties. The strategic placement of bromine, chlorine, and fluorine atoms provides multiple, distinct reaction sites for further functionalization, such as cross-coupling reactions, nucleophilic substitution, and derivatization of the hydroxyl group.

This technical guide provides a comprehensive, field-proven perspective on a proposed synthetic pathway for this compound. As no direct synthesis is prominently documented in current literature, this document leverages established principles of organic chemistry and analogous transformations to construct a robust and logical protocol. We will delve into the retrosynthetic logic, the mechanistic underpinnings of the key transformation, a detailed experimental protocol, and the necessary analytical methods for structural validation.

Part 1: Retrosynthetic Analysis and Strategic Approach

The most direct and logical approach to synthesizing this compound is through the late-stage introduction of a bromine atom onto a pre-existing dichlorofluorinated phenol scaffold. This strategy is predicated on the availability of the starting material and the predictability of electrophilic aromatic substitution reactions on highly substituted phenolic rings.

Our retrosynthetic analysis identifies 3-chloro-2-fluorophenol (CAS 2613-22-1) as the ideal starting material.[2] This precursor is commercially available and contains the requisite chloro- and fluoro-substituents in the correct positions. The key transformation is therefore a regioselective electrophilic bromination.

Caption: Retrosynthetic disconnection of the target molecule.

Part 2: Core Synthesis Pathway: Regioselective Electrophilic Bromination

Mechanistic Rationale and Regioselectivity

The core of this synthesis is the electrophilic aromatic substitution of a bromine atom onto the 3-chloro-2-fluorophenol ring. The regiochemical outcome of this reaction is governed by the cumulative directing effects of the three existing substituents: the hydroxyl (-OH), the fluorine (-F), and the chlorine (-Cl) groups.

-

Hydroxyl Group (-OH): This is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance.

-

Halogens (-F, -Cl): Fluorine and chlorine are deactivating groups due to their inductive electron withdrawal. However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.

In 3-chloro-2-fluorophenol, the positions relative to the powerful -OH director are:

-

Ortho positions: C2 (blocked by -F) and C6 (vacant).

-

Para position: C4 (vacant).

-

Meta positions: C3 (blocked by -Cl) and C5 (vacant).

The -OH group strongly activates the C4 and C6 positions for electrophilic attack. The halogen substituents at C2 and C3 also direct incoming electrophiles to the C4 and C6 positions. Therefore, bromination is overwhelmingly favored at either C4 or C6. While a mixture of isomers is possible, substitution at the C6 position to yield This compound is anticipated to be the major product. This preference is often observed in the halogenation of substituted phenols where the position ortho to the hydroxyl group and meta to a deactivating group is sterically accessible.[3]

Selection of Brominating Agent and Conditions

Several reagents can be employed for the bromination of phenols. The choice depends on the desired reactivity and selectivity.

-

Elemental Bromine (Br₂): A common and effective reagent. The reaction can be performed in various solvents, such as acetic acid, chloroform, or carbon tetrachloride.[3] The use of a non-polar solvent can moderate reactivity.

-

N-Bromosuccinimide (NBS): A milder source of electrophilic bromine, often used when elemental bromine leads to over-reaction or side products. It is typically used in solvents like acetonitrile or DMF.

For this specific transformation, using elemental bromine in a suitable solvent like chloroform or acetic acid provides a reliable and scalable method. The reaction proceeds readily without the need for a Lewis acid catalyst, as the phenol ring is sufficiently activated by the hydroxyl group.[4]

Part 3: Experimental Protocol and Workflow

This protocol is a self-validating system designed for high yield and purity. It is based on established procedures for the bromination of analogous chlorophenols.[3]

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser (with a gas outlet connected to a scrubber containing sodium thiosulfate solution), add 3-chloro-2-fluorophenol (10.0 g, 68.2 mmol) and chloroform (100 mL).

-

Reagent Preparation: In the dropping funnel, prepare a solution of elemental bromine (11.4 g, 71.6 mmol, 1.05 eq) in chloroform (25 mL).

-

Bromination: Cool the reaction flask to 0-5 °C using an ice bath. Begin the slow, dropwise addition of the bromine solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. A red-brown color will persist and hydrogen bromide (HBr) gas will evolve.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The reaction is complete when the starting material spot is no longer visible.

-

Quenching and Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Slowly add a saturated aqueous solution of sodium thiosulfate (~50 mL) to quench any unreacted bromine. The red-brown color will disappear. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 5% sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a solid.

Data Presentation: Reaction Parameters

| Parameter | Value |

| Starting Material | 3-Chloro-2-fluorophenol |

| Moles of Starting Material | 68.2 mmol |

| Brominating Agent | Elemental Bromine (Br₂) |

| Molar Equivalence | 1.05 eq |

| Solvent | Chloroform |

| Reaction Temperature | 0-10 °C |

| Reaction Time | 2-4 hours |

| Expected Yield | 85-95% |

| Purification Method | Flash Column Chromatography |

Visualization: Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Part 4: Characterization and Safety

Structural Validation

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques:

-

¹H NMR: The proton NMR spectrum should show two doublets in the aromatic region, corresponding to the two remaining aromatic protons. The coupling constants will confirm their positions on the ring. A broad singlet corresponding to the phenolic -OH proton will also be present.

-

¹³C NMR: The carbon NMR will display six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached halogen and hydroxyl groups.

-

¹⁹F NMR: The fluorine NMR should show a singlet, confirming the presence of the single fluorine atom.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with a characteristic isotopic pattern confirming the presence of one bromine and one chlorine atom.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Ventilation: All operations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive and toxic fumes.

-

Reagent Handling:

-

Bromine (Br₂): Highly toxic, corrosive, and a strong oxidant. Handle with extreme care in a fume hood. Have a sodium thiosulfate solution readily available for quenching spills.

-

Chloroform (CHCl₃): A suspected carcinogen and toxic upon inhalation and skin contact.

-

Phenols: Corrosive and toxic. Avoid skin contact.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected separately.

Conclusion

This guide outlines a robust and scientifically grounded pathway for the synthesis of this compound via the regioselective bromination of 3-chloro-2-fluorophenol. By carefully controlling the reaction conditions and employing standard purification techniques, this valuable, highly functionalized building block can be prepared in high yield and purity. The detailed protocol and mechanistic insights provided herein are intended to empower researchers and drug development professionals to access this and other complex halogenated phenols for application in their respective fields.

References

-

ResearchGate. (2022). Synthesis of Di- and Poly-Substituted Phenols via [4+2] Type Cyclo-Condensation. Available at: [Link]

- Google Patents. (1998). US6037503A - Process for the preparation of para-fluorophenol.

- Google Patents. (1958). US2950325A - Process for making fluorophenols.

-

ACS Publications. (1961). Aromatic Fluorine Compounds. II. Synthesis of p-Fluorophenol by the Selective Hydrolysis of p-Bromofluorobenzene. The Journal of Organic Chemistry. Available at: [Link]

- Google Patents. (1989). US5053557A - Process for preparing 2-chloro-4-fluorophenol.

- Google Patents. (2011). CN102260143A - Production process for 3-fluorophenol.

- Google Patents. (1978). US4223166A - Process for producing 4-bromo-2-chlorophenols.

- Google Patents. (2013). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlock the Potential of 2-Bromo-3-fluorophenol. Available at: [Link]

-

PubChem. 3-Chloro-2-fluorophenol. Available at: [Link]

-

Chemistry LibreTexts. (2023). 8.2: Halogenation of Alkenes - Addition of X₂. Available at: [Link]

-

Chemguide. The halogenation of benzene - electrophilic substitution. Available at: [Link]

- Google Patents. (2004). CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-3-chloro-2-fluorophenol

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive framework for the acquisition, interpretation, and validation of spectroscopic data for the novel compound 6-Bromo-3-chloro-2-fluorophenol. Given the absence of a complete public spectral database for this specific isomer, this document serves as a predictive and methodological whitepaper. It synthesizes established spectroscopic principles with field-proven insights to empower researchers in characterizing this and similar halogenated phenols.

Introduction: The Imperative for Precise Spectroscopic Analysis

This compound is a polysubstituted aromatic compound with potential applications as a building block in pharmaceutical and agrochemical synthesis. The precise arrangement of its substituents—a hydroxyl group, fluorine, chlorine, and bromine—creates a unique electronic and steric environment. This complexity demands a multi-faceted analytical approach to unambiguously confirm its structure, purity, and properties.

Spectroscopic analysis is the cornerstone of this characterization. Each technique provides a unique piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) elucidates the carbon-hydrogen framework and the immediate environment of the fluorine atom. Mass Spectrometry (MS) confirms the molecular weight and elemental composition while revealing fragmentation patterns that offer further structural clues. Infrared (IR) Spectroscopy identifies the functional groups present, and Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the conjugated π-electron system.

This guide explains the causality behind experimental choices and provides robust, self-validating protocols for each of these essential techniques.

Integrated Spectroscopic Workflow

A logical and efficient workflow is critical for the comprehensive analysis of a novel compound. The following workflow ensures that data from each technique is used to build upon and validate the findings from the others.

Caption: Integrated workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in this compound. A suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is required.

Predicted ¹H NMR Spectrum

The aromatic region (typically 6.5-8.5 ppm) will be of primary interest. The molecule has two protons on the benzene ring at positions C4 and C5.

-

H4: This proton is ortho to the chlorine at C3 and meta to the bromine at C6. It will likely appear as a doublet.

-

H5: This proton is ortho to the bromine at C6 and meta to the chlorine at C3. It will also appear as a doublet.

-

Coupling: The two protons (H4 and H5) are ortho to each other, which will result in a doublet of doublets or two distinct doublets with a typical ortho coupling constant (³JHH) of 7-10 Hz. The fluorine atom at C2 is four bonds away from H5 (⁴JHF) and five bonds away from H4 (⁵JHF), which may introduce smaller, long-range couplings, potentially broadening the signals or causing further splitting.

-

OH Proton: The phenolic proton will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent, typically ranging from 4-8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (Hz) | Rationale |

|---|---|---|---|---|

| H4 | 7.2 - 7.5 | d | ³JHH ≈ 8-9 | Deshielded by adjacent Cl. |

| H5 | 6.9 - 7.2 | d | ³JHH ≈ 8-9 | Influenced by adjacent Br. |

| OH | 5.0 - 8.0 | br s | - | Dependent on H-bonding. |

Predicted ¹³C NMR Spectrum

The spectrum will show six distinct signals for the aromatic carbons, as there is no symmetry in the molecule. The chemical shifts are heavily influenced by the electronegativity and resonance effects of the substituents. Carbons directly attached to halogens will also exhibit coupling with fluorine.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Rationale |

|---|---|---|---|

| C1 (C-OH) | 145 - 155 | d, ²JC-F ≈ 15-25 Hz | Attached to electronegative OH; ortho to F. |

| C2 (C-F) | 150 - 160 | d, ¹JC-F ≈ 240-260 Hz | Directly bonded to F, large coupling constant. |

| C3 (C-Cl) | 120 - 130 | d, ²JC-F ≈ 15-25 Hz | Attached to Cl; ortho to F. |

| C4 | 125 - 135 | d, ³JC-F ≈ 3-5 Hz | Meta to F. |

| C5 | 115 - 125 | d, ⁴JC-F ≈ 1-3 Hz | Para to F. |

| C6 (C-Br) | 110 - 120 | d, ³JC-F ≈ 3-5 Hz | Attached to Br; meta to F. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is exceptionally sensitive to the chemical environment.[1] A single signal is expected for the fluorine atom at the C2 position.

-

Chemical Shift: For aromatic fluorides, the chemical shift typically falls within the range of -100 to -170 ppm relative to CFCl₃.[2] Given the ortho -OH and -Cl substituents, a shift in the downfield end of this range is anticipated.

-

Multiplicity: The signal will likely appear as a multiplet due to coupling with the ortho proton H3 (if present, which it is not), the meta proton H4 (⁴JHF), and potentially the para proton H5 (⁵JHF).

Table 3: Predicted ¹⁹F NMR Data

| Fluorine | Predicted δ (ppm) | Multiplicity | Rationale |

|---|

| F2 | -130 to -150 | m | Influenced by ortho -OH and -Cl groups. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for phenols as it helps in observing the exchangeable OH proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm for ¹H and ¹³C). For ¹⁹F, an external or internal standard like CFCl₃ can be used.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Parameters: 16-32 scans, relaxation delay of 2 seconds, spectral width of ~16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

-

Parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of ~250 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum. Proton coupling may be observed or decoupled.

-

Parameters: 64-256 scans, relaxation delay of 2 seconds, wide spectral width (~300 ppm) centered around -140 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS reference.

Mass Spectrometry (MS)

MS is essential for determining the molecular weight and confirming the elemental formula through isotopic patterns.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The key feature will be a complex molecular ion cluster due to the presence of two isotopes for both bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). This will result in a characteristic pattern of four peaks (M, M+2, M+4, M+6). The nominal mass is 224 g/mol .

-

Fragmentation: Halogenated phenols exhibit competitive fragmentation pathways, including the loss of a halogen radical or the elimination of carbon monoxide (CO) or a CHO radical.[3][4]

Caption: Predicted major fragmentation pathways for this compound.

Table 4: Predicted Key Ions in Mass Spectrum

| m/z (Nominal) | Ion Identity | Comments |

|---|---|---|

| 224, 226, 228, 230 | [C₆H₃BrClFO]⁺ | Molecular ion cluster. The relative intensities will be key for formula confirmation. |

| 196, 198, 200, 202 | [C₅H₃BrClFO]⁺ | Loss of carbon monoxide (CO). |

| 189, 191 | [C₆H₃BrFO]⁺ | Loss of a chlorine radical (•Cl). |

| 145, 147 | [C₆H₃ClFO]⁺ | Loss of a bromine radical (•Br). A significant peak is expected. |

Experimental Protocol for Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument is highly recommended to obtain accurate mass measurements, which can confirm the elemental composition.

-

Ionization Method: Electron Ionization (EI) is a standard method for this type of molecule and will induce characteristic fragmentation. Electrospray Ionization (ESI) in negative mode could also be used to observe the deprotonated molecule [M-H]⁻.

-

Sample Introduction: Introduce the sample via a direct insertion probe or, for purity analysis, coupled with a Gas Chromatography (GC) system (GC-MS).

-

Acquisition Parameters (EI):

-

Ionization Energy: 70 eV (standard).

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

Identify the molecular ion cluster and compare its isotopic pattern to the theoretical pattern for C₆H₃BrClFO.

-

Analyze the high-resolution data to confirm that the measured mass is within 5 ppm of the calculated exact mass.

-

Propose structures for major fragment ions.

-

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

These techniques provide complementary information about the functional groups and electronic structure.

Predicted IR Spectrum

The IR spectrum will confirm the presence of the hydroxyl and aromatic functionalities and provide information on the carbon-halogen bonds.[5]

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Comments |

|---|---|---|---|

| 3200 - 3550 | O-H stretch | Strong, Broad | Broadness due to hydrogen bonding.[6] |

| 3050 - 3100 | Aromatic C-H stretch | Medium | Characteristic of sp² C-H bonds. |

| 1550 - 1600 | Aromatic C=C stretch | Medium-Strong | Multiple bands are expected. |

| 1200 - 1300 | C-O stretch (phenol) | Strong | Differentiates from aliphatic alcohols. |

| 1100 - 1200 | C-F stretch | Strong | |

| 700 - 800 | C-Cl stretch | Medium |

| 500 - 650 | C-Br stretch | Medium | |

Predicted UV-Vis Spectrum

Phenols exhibit characteristic UV absorption bands arising from π → π* transitions in the benzene ring.[7] The presence of multiple halogens and a hydroxyl group (auxochromes) will cause a bathochromic (red) shift compared to unsubstituted benzene.

Table 6: Predicted UV-Vis Absorption Maxima

| Solvent | Predicted λmax (nm) | Transition |

|---|---|---|

| Methanol / Ethanol | ~275 - 290 nm | π → π* |

| | ~210 - 225 nm | π → π* |

Experimental Protocols for IR and UV-Vis

-

IR Spectroscopy Protocol:

-

Method: Use an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FT-IR) spectrometer for rapid, solvent-free analysis of the solid sample.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Place a small amount of the purified solid on the crystal and apply pressure.

-

Parameters: Co-add 16-32 scans at a resolution of 4 cm⁻¹.

-

-

UV-Vis Spectroscopy Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁴ to 10⁻⁵ M) in a UV-grade solvent (e.g., methanol or ethanol).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition: Record the spectrum from 200 to 400 nm using a quartz cuvette. Use the pure solvent as a reference blank.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

-

Conclusion

The structural elucidation of this compound requires a synergistic application of multiple spectroscopic techniques. This guide provides the predictive data and robust methodologies necessary for researchers to confidently acquire and interpret the full spectroscopic profile of this compound. By following these protocols, scientists can ensure the generation of high-quality, validated data essential for research, development, and regulatory purposes. The principles outlined herein are broadly applicable to the characterization of other novel halogenated aromatic compounds.

References

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][8][9][10][11][12]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][13][14][15][16][17]

-

Vervoort, J., et al. (1992). ¹⁹F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 58(7), 2296-2302. [Link][1]

-

Bruce, W. A., & Sanders, J. K. M. (1969). Competing fragmentations in the mass spectra of halogenated phenols. Journal of the Chemical Society D: Chemical Communications, (9), 491-492. [Link][3][4]

-

Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the ¹³C-NMR chemical shifts of sp²- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428. [Link][18]

-

LibreTexts. (2024). Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.[Link][5]

-

Brown, D. Infrared spectrum of phenol. Doc Brown's Chemistry.[Link][6]

-

University of California, Santa Barbara. ¹⁹F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry.[Link][2]

-

UCLA Chemistry & Biochemistry. IR Absorption Table. [Link][19]

-

Ahmed, M., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. ResearchGate.[Link][7]

-

Varian Associates. (n.d.). Mass Spectrum of Phenol. NIST Chemistry WebBook.[Link]

-

eGyanKosh. Mass Spectrometry: Fragmentation Patterns. [Link]

Sources

- 1. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19F [nmr.chem.ucsb.edu]

- 3. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. Welcome to the NIST WebBook [webbook.nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. NIST Chemistry WebBook | MatDaCs [mat-dacs.dxmt.mext.go.jp]

- 11. The NIST Chemistry Webbook | NIST [nist.gov]

- 12. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 13. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 14. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 15. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 16. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 17. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 18. NMR chemical shift prediction of benzenes [stenutz.eu]

- 19. IR Absorption Table [webspectra.chem.ucla.edu]

A Technical Guide to the Safe Handling of 6-Bromo-3-chloro-2-fluorophenol for Research and Development Professionals

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 6-Bromo-3-chloro-2-fluorophenol. As a polyhalogenated aromatic compound, it serves as a valuable intermediate in complex organic synthesis but necessitates stringent safety protocols due to its inherent hazards.[1][2] This guide is intended for researchers, scientists, and drug development professionals who may work with this or structurally similar compounds.

Given the limited specific toxicological data for this precise isomer, this guide is built upon a robust foundation of information from analogous compounds, particularly the well-documented hazards of the phenol backbone and other halogenated phenols.[3][4] The primary principle is to treat this compound with the highest degree of caution, assuming it shares the acute toxicity and corrosive properties of its parent and related structures.

Compound Profile and Hazard Analysis

This compound belongs to a class of compounds whose unique electronic and steric properties make them valuable scaffolds for chemical transformations.[1] However, the phenolic hydroxyl group combined with multiple halogen substituents dictates a specific hazard profile that must be rigorously managed.

Physical and Chemical Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₆H₃BrClFO |

| Molecular Weight | 225.44 g/mol [5] |

| CAS Number | 1805518-71-1[5] |

| Appearance | Solid (typical for similar compounds) |

GHS Hazard Classification (Inferred from Analogues)

The hazard classification for this compound is derived from supplier safety data and the profiles of structurally similar halogenated phenols.[5][6][7]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][6] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5][6] |

The Core Hazard: Dermal Absorption and Systemic Toxicity

The most significant and insidious danger associated with phenols is their ability to be rapidly absorbed through the skin.[8] This can lead to severe systemic toxicity, potentially affecting the central nervous system, liver, and kidneys.[9][10] An especially dangerous property of phenol is its local anesthetic effect, which means severe chemical burns can occur without immediate pain, delaying recognition and first aid.[9][11] It is crucial to assume this compound shares this characteristic. Even small exposures covering just a few square centimeters of skin can be dangerous and should be treated as a medical emergency.[8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is essential.

Caption: Hierarchy of Controls for Hazard Mitigation.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8][10]

Personal Protective Equipment (PPE)

The correct selection and use of PPE is the final and critical barrier to exposure.

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Primary: Butyl rubber or Viton gloves.Secondary: Silver Shield™/4H™ laminate film gloves. | Phenol and its derivatives can rapidly penetrate standard nitrile gloves.[8][11] For operations with a high risk of contact or when handling concentrated solutions, double-gloving with a robust outer glove is mandatory. Neoprene may be suitable for short-term work but should be thicker than 0.3 mm.[11] |

| Eye Protection | ANSI Z87.1-compliant chemical splash goggles. A face shield should be worn over goggles when there is a significant splash hazard.[9][10] | Protects against airborne dust particles and splashes that could cause serious eye irritation or permanent injury.[11] |

| Body Protection | A fully-buttoned, long-sleeved lab coat. A butyl rubber or neoprene chemical-resistant apron should be worn over the lab coat.[10][11] | Provides a barrier against skin contact from spills or splashes. Long pants and fully-enclosed, impervious shoes are required.[10] |

| Respiratory | Not typically required if work is performed within a fume hood. | If a fume hood is not available or fails, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12][13] Consult with your institution's safety officer for proper selection and fit-testing. |

Standard Operating Procedures for Handling and Storage

Safe Handling Protocol

-

Preparation: Designate a work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

-

PPE: Don all required PPE as specified in the table above before handling the chemical.

-

Weighing: Weigh the solid compound in a tared container within the fume hood. Handle containers with care to avoid generating dust.[6] Use a spatula for transfers; do not pour the dry powder.

-

Solution Preparation: If making a solution, add the solid slowly to the solvent.

-

Post-Handling: After handling, wipe down the work area with an appropriate decontaminating solution. Wash hands and forearms thoroughly with soap and water, even after removing gloves.[6]

Storage Requirements

-

Location: Store in a cool, dry, well-ventilated area or cabinet.[6][12]

-

Compatibility: Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[12][13]

-

Containers: Keep containers tightly sealed and clearly labeled with the full chemical name and hazard warnings.[6][9] Store below eye level and within leak-proof secondary containment.[9][10]

-

Environment: Protect from heat, open flames, and direct light.[10][12]

Emergency Response Protocols

Immediate and correct response to an exposure or spill is critical.

First Aid for Exposures

Caption: Emergency first aid workflow for skin exposure.

-

Skin Contact: Rapid decontamination is critical to minimize absorption.[11]

-

Anyone assisting the victim must wear protective gloves and clothing.[11]

-

Immediately remove all contaminated clothing, including leather items like belts or watchbands.[11]

-